molecular formula C32H65Cl2N7O5 B15136593 Myristoyl tetrapeptide-12 (dihydrochloride)

Myristoyl tetrapeptide-12 (dihydrochloride)

Cat. No.: B15136593
M. Wt: 698.8 g/mol
InChI Key: OLBOXWTYZCYOHW-OSQDUZRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl tetrapeptide-12 (dihydrochloride) involves the coupling of myristic acid with a tetrapeptide sequence. The process typically includes the following steps:

    Activation of Myristic Acid: Myristic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

    Peptide Coupling: The activated myristic acid is then coupled with the tetrapeptide sequence (Lys-Ala-Lys-Ala) using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure Myristoyl tetrapeptide-12.

    Formation of Dihydrochloride Salt: The purified peptide is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of Myristoyl tetrapeptide-12 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced technologies such as solid-phase peptide synthesis (SPPS) and continuous flow reactors can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Myristoyl tetrapeptide-12 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with different functional groups .

Scientific Research Applications

Myristoyl tetrapeptide-12 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Myristoyl tetrapeptide-12 (dihydrochloride) exerts its effects by directly activating SMAD2 and inducing the linking of SMAD3 with DNA. This activation leads to alterations in matrix metabolism, which promotes hair growth and improves skin conditioning. The molecular targets involved include the SMAD2 and SMAD3 proteins, which are key components of the TGF-beta/Smad signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myristoyl tetrapeptide-12 (dihydrochloride) is unique due to its specific sequence and ability to activate the SMAD2/SMAD3 pathway, which is not commonly observed in other similar peptides. This unique mechanism of action makes it particularly effective in promoting hair growth and improving skin conditioning .

Properties

Molecular Formula

C32H65Cl2N7O5

Molecular Weight

698.8 g/mol

IUPAC Name

N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide;dihydrochloride

InChI

InChI=1S/C32H63N7O5.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41;;/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42);2*1H/t24-,25-,26-,27-;;/m0../s1

InChI Key

OLBOXWTYZCYOHW-OSQDUZRTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N.Cl.Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N.Cl.Cl

Origin of Product

United States

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